molecular formula C20H20N2O2 B10804996 N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide

Cat. No.: B10804996
M. Wt: 320.4 g/mol
InChI Key: RQALGBOYFSWXNZ-UHFFFAOYSA-N
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Description

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the alkylation of a substituted 8-hydroxyquinoline with an appropriate alkyl halide in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium iodide in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can bind to metal ions, disrupting their normal function and leading to various biological effects. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it can inhibit essential metal-dependent enzymes and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives. Its ability to form stable complexes with metal ions makes it particularly valuable in medicinal and industrial applications .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALGBOYFSWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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